3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16224000
InChI: InChI=1S/C11H14FNO/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline

CAS No.:

Cat. No.: VC16224000

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name 3-fluoro-4-(oxan-4-yl)aniline
Standard InChI InChI=1S/C11H14FNO/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8H,3-6,13H2
Standard InChI Key OQMBTWLMNFGRIH-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=C(C=C(C=C2)N)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of an aniline core (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2) modified with a fluorine atom at the 3-position and a tetrahydro-2H-pyran-4-yl group at the 4-position. The tetrahydropyran ring introduces stereoelectronic effects, while the fluorine atom enhances metabolic stability and binding affinity in medicinal chemistry contexts .

Physicochemical Properties

Key physical properties include:

PropertyValue
Molecular Weight211.23 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point359.6±42.0C359.6 \pm 42.0^\circ \text{C}
Flash Point171.3±27.9C171.3 \pm 27.9^\circ \text{C}
LogP (Partition Coefficient)1.09
Vapor Pressure0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25C25^\circ \text{C}

These properties suggest moderate lipophilicity and high thermal stability, making the compound suitable for high-temperature reactions . The low vapor pressure indicates minimal volatility under standard conditions, which simplifies handling in laboratory settings.

Synthetic Routes and Optimization Strategies

Direct Synthesis from Aniline Precursors

A common approach involves nucleophilic aromatic substitution (NAS) on 3-fluoro-4-nitroaniline, followed by reduction of the nitro group. The tetrahydropyran moiety is introduced via etherification using tetrahydro-2H-pyran-4-ol under Mitsunobu conditions (PPh3\text{PPh}_3, diethyl azodicarboxylate) . Purification via silica gel chromatography typically yields the final product with >70% purity .

Challenges in Purification

The compound’s polarity necessitates advanced purification techniques. Reverse-phase HPLC with acetonitrile/water gradients has been effective, achieving >95% purity in recent trials . Residual solvents like dichloromethane and toluene must be rigorously removed due to their toxicity .

Functional Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediate

3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline serves as a precursor in kinase inhibitor development. Its fluorine atom enhances binding to ATP pockets in enzymes, while the tetrahydropyran group improves solubility for in vivo studies . For instance, morpholine-2-carboxylic acid derivatives incorporating this structure show promise in targeting cancer-related kinases .

Comparative Analysis with Structural Analogues

Reactivity Trends

The table below contrasts key properties with related compounds:

CompoundFluorine PositionLogPBoiling Point (°C)
3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline31.09359.6
4-Fluoro-3-methoxyaniline40.92245.8
2-(Tetrahydro-2H-pyran-4-yl)anilineNone1.34298.4

The 3-fluoro substitution reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator